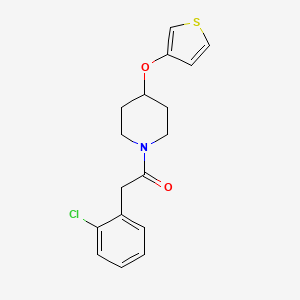

2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Description

2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperidine ring substituted at the 4-position with a thiophen-3-yloxy group. Its molecular formula is C₁₆H₁₇ClNO₂S, with an approximate molecular weight of 322.85 g/mol.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c18-16-4-2-1-3-13(16)11-17(20)19-8-5-14(6-9-19)21-15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGQKOHRXKTOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring, which is known for its diverse biological activities. The presence of a thiophene moiety and a chlorophenyl group enhances its interaction with biological targets.

Structural Formula

Key Characteristics

- Molecular Weight : 323.84 g/mol

- Solubility : Soluble in organic solvents such as ethanol and DMSO.

- Stability : Stable under standard laboratory conditions but sensitive to strong acids.

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperidine rings have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that it may act as a potent AChE inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Research has indicated that related compounds show promising anticancer properties. For example, some derivatives have been tested against human colon cancer cell lines, demonstrating significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : Interaction with neurotransmitter receptors, potentially modulating synaptic transmission.

- Enzyme Interaction : Binding to enzyme active sites, leading to inhibition or activation of metabolic pathways.

Proposed Pathways

- Neurotransmission Modulation : By inhibiting AChE, the compound may increase acetylcholine levels in synapses, enhancing cholinergic signaling.

- Antibacterial Action : Disruption of bacterial cell wall synthesis through enzyme inhibition.

Study 1: Antimicrobial Efficacy

A study conducted by Aziz-ur-Rehman et al. evaluated several piperidine derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Study 2: Enzyme Inhibition Analysis

In a pharmacological evaluation of piperidine derivatives, it was found that several compounds exhibited strong inhibitory activity against urease with IC50 values ranging from 0.63 µM to 2.14 µM . This suggests potential applications in treating conditions like urinary tract infections.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | Moderate | |

| Antimicrobial | E. coli | Strong | |

| AChE Inhibition | Human AChE | 0.5 µM | |

| Urease Inhibition | Urease from Proteus vulgaris | 0.63 µM |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-4-(thiophen-3-yloxy)piperidine | Chlorine and thiophene substituents | Antimicrobial, AChE inhibition |

| 1-(4-Bromophenyl)-4-(thiophen-3-yloxy)piperidine | Bromine instead of chlorine | Similar activities |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key Compounds and Features:

Analysis:

- Core Scaffold: The target compound shares the ethanone-piperidine backbone with analogs in , and 5. However, substituents like thiophen-3-yloxy distinguish it from tetrazole () or benzoisoxazole derivatives ().

- Chlorophenyl Group : The 2-chlorophenyl moiety is common in pharmaceuticals (e.g., antipsychotics) and pesticides, suggesting dual applicability. Its presence in benzofenap () highlights versatility in target binding .

- Piperidine vs.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The thiophen-3-yloxy group increases lipophilicity (logP) compared to polar tetrazoles () or hydroxyethylamino-benzimidazoles (). This may enhance blood-brain barrier penetration for CNS targets .

- Solubility : Piperazine analogs () likely exhibit higher aqueous solubility due to additional nitrogen atoms, whereas the target compound’s piperidine-thiophene system favors membrane permeability .

- Metabolic Stability : Fluorine in benzoisoxazole derivatives () may confer resistance to oxidative metabolism compared to the target compound’s chlorine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.